Vitamin P hydrate, scientifically known as quercetin-3-rutinoside hydrate, is a flavonoid compound that has garnered attention for its various health benefits. Originally identified in the 1930s, the term "Vitamin P" was used to describe a group of plant-based compounds, primarily flavonoids, which are now recognized for their antioxidant and anti-inflammatory properties. Flavonoids play a crucial role in plant physiology, protecting against UV radiation and pathogens, and are abundant in various fruits and vegetables, as well as in beverages like tea and red wine .
Vitamin P hydrate is primarily sourced from plants, particularly from fruits such as apples, citrus fruits, berries, and vegetables. It is also found in significant amounts in cocoa and tea. The compound is characterized by its ability to stabilize capillaries and reduce their fragility, which contributes to its health-promoting properties .
Quercetin-3-rutinoside hydrate belongs to the class of compounds known as flavonoids, specifically within the subclass of flavonols. It is categorized under polyphenolic compounds due to its multiple phenolic hydroxyl groups that contribute to its biological activity. The empirical formula for Vitamin P hydrate is , indicating that it contains water molecules in its crystalline structure .
The synthesis of Vitamin P hydrate can be achieved through several methods. One common approach involves extracting the compound from natural sources such as rutin-rich plants or through chemical synthesis.
Synthesis typically requires careful control of reaction conditions:
The molecular structure of Vitamin P hydrate consists of a flavonoid backbone with a sugar moiety attached at the C-3 position. The presence of multiple hydroxyl groups contributes to its solubility and reactivity.
The melting point of Vitamin P hydrate is reported between 176°C and 178°C, indicating its stability under moderate heat conditions .
Vitamin P can undergo various chemical reactions typical for flavonoids:
The polarographic behavior of Vitamin P has been studied extensively, revealing that it undergoes a two-electron reduction process that leads to the formation of free radicals . This property is utilized in analytical chemistry for quantifying flavonoid concentrations.
The mechanism by which Vitamin P exerts its biological effects primarily involves:
Research indicates that dietary intake of flavonoids like Vitamin P correlates with lower incidences of chronic diseases such as heart disease and diabetes due to their protective effects on vascular health .
Vitamin P hydrate is utilized in various scientific fields:
Research continues into the broader implications of Vitamin P hydrate on human health, particularly regarding its role in disease prevention and management .
The term "Vitamin P" emerged in 1936 when Hungarian physiologist Albert Szent-Györgyi isolated a substance from lemon peels that reduced capillary permeability and fragility in scorbutic guinea pigs. Unlike true vitamins, this compound—later identified as the flavonoid rutin hydrate—exhibited biological activity without fulfilling strict vitamin criteria. Szent-Györgyi initially proposed "Vitamin P" (for permeability) to describe this capillary-protecting factor [1] [6]. The discovery coincided with a period of intense vitamin research (1910–1948), when 13 essential vitamins were characterized, creating a tendency to label newly discovered bioactive compounds as vitamins [5]. By the 1950s, however, rigorous analysis revealed that flavonoids like rutin hydrate:
Table 1: Historical Timeline of Vitamin P Research
Year | Milestone | Key Researchers/Studies |
---|---|---|
1936 | "Vitamin P" proposed for capillary-stabilizing flavonoids | Albert Szent-Györgyi |
1940s | Commercial flavonoid supplements marketed as "Vitamin P complexes" | Various pharmaceutical firms |
1950 | Reclassification debates intensify due to lack of deficiency syndrome | Biochemical journals |
1970s | WHO formally excludes flavonoids from vitamin nomenclature | International nutritional bodies |
The demotion of Vitamin P from vitamin status stemmed from three key biochemical realizations:
By the 1980s, flavonoids were reclassified as phytochemicals—bioactive plant compounds with health-modulating potential but non-essential status. This shift reflected their role in plant physiology (UV protection, pollination, defense) and pharmacological effects in mammals rather than nutritional essentiality [1] [2].
Rutin hydrate (C₂₇H₃₀O₁₆·xH₂O) became the archetypal Vitamin P reference compound due to:
Taxonomic controversies persisted into the 21st century. While modern biochemistry unequivocally classifies rutin hydrate as a flavonol glycoside, historical literature (pre-2000) inconsistently uses:
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